1-(4-methoxyphenyl)-4-[(3-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde
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Overview
Description
1-(4-methoxyphenyl)-4-[(3-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde is a synthetic organic compound that attracts significant attention due to its complex structure and multifaceted applications. This compound is of particular interest in medicinal chemistry and various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-4-[(3-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde involves a multi-step synthetic pathway. The starting materials are typically 4-methoxybenzaldehyde, 3-methylbenzenethiol, and indole derivatives, which undergo a series of reactions including:
Condensation Reactions: : Formation of intermediates through nucleophilic attack.
Cyclization Reactions: : Formation of the indole ring.
Aldehyde Functionalization: : Incorporation of the aldehyde group in the final product.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis with optimized reaction conditions to ensure high yield and purity. Techniques like continuous flow synthesis and catalytic processes are often employed to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: : Reduction of the aldehyde group to a primary alcohol is a common transformation.
Substitution: : Electrophilic aromatic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromic acid.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substituents: : Bromine, chlorine for halogenation.
Major Products Formed
Scientific Research Applications
1-(4-methoxyphenyl)-4-[(3-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde is utilized in numerous scientific research areas:
Medicinal Chemistry: : As a lead compound for developing new pharmaceuticals.
Biology: : In studies of cellular processes and enzyme interactions.
Industry: : In the manufacture of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. Its mechanism of action involves:
Molecular Targets: : Binding to specific enzymes or receptors in biological systems.
Pathways: : Modulating biochemical pathways, affecting cellular functions.
Comparison with Similar Compounds
This compound is unique due to its specific substitution pattern and functional groups. Similar compounds include:
1-(4-methoxyphenyl)-2-phenylindole derivatives
Phenylindole aldehydes with different aryl or alkyl substituents
Thiophenyl-substituted indoles
Each of these compounds exhibits distinct properties and reactivity, making 1-(4-methoxyphenyl)-4-[(3-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde a valuable molecule for various applications in science and industry.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-4-(3-methylphenyl)sulfanyl-2-phenyl-6,7-dihydroindole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25NO2S/c1-20-7-6-10-25(17-20)33-29-22(19-31)11-16-27-26(29)18-28(21-8-4-3-5-9-21)30(27)23-12-14-24(32-2)15-13-23/h3-10,12-15,17-19H,11,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEGRZOMFNIGAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)SC2=C(CCC3=C2C=C(N3C4=CC=C(C=C4)OC)C5=CC=CC=C5)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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